molecular formula C12H14INO2 B1396713 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine CAS No. 1228778-18-4

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Cat. No. B1396713
M. Wt: 331.15 g/mol
InChI Key: KFPKHODAJFRNIJ-UHFFFAOYSA-N
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Description

“4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine”, also known as IM-54, is a chemical compound that has been studied for its potential applications in various fields of research and industry. It has a molecular formula of C12H14INO2 and a molecular weight of 331.15 g/mol .


Molecular Structure Analysis

The molecular structure of “4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine” is characterized by a morpholine ring attached to a carbonyl group, which is further connected to a 2-methylphenyl ring substituted with an iodine atom at the 5-position .

properties

IUPAC Name

(5-iodo-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPKHODAJFRNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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